Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
Description
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate (CAS: 1379317-16-4) is a brominated cyclopropane derivative featuring a phenyl ring substituted with a bromine atom at the ortho position and a methyl ester group attached to the cyclopropane ring. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.11 g/mol and a purity of 95% . The compound is of significant interest in medicinal chemistry and materials science due to the unique strain and electronic properties imparted by the cyclopropane ring, combined with the reactivity of the bromine substituent. It is typically synthesized via transition-metal-catalyzed cyclopropanation or cross-coupling reactions, as evidenced by protocols involving zinc reagents and column chromatography purification .
Properties
IUPAC Name |
methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSVNIYTALZAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromophenylacetic acid with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts such as rhodium or copper complexes can enhance the efficiency of the cyclopropanation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions. The process may include steps such as purification and isolation of the product to achieve high purity levels. Industrial production methods focus on maximizing yield and minimizing by-products to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 2-bromophenyl group undergoes substitution under specific conditions. The ortho-position of the bromine enhances electrophilicity, facilitating reactions with nucleophiles such as amines or alkoxides.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KOH, CuI, DMF, 100°C | 2-Aminophenyl cyclopropane carboxylate | 68% | |
| NaOMe, Pd(PPh₃)₄, THF, reflux | 2-Methoxyphenyl cyclopropane carboxylate | 72% |
Mechanistic studies highlight the role of the electron-deficient aromatic ring and steric effects from the cyclopropane in directing substitution .
Ester Functionalization
The methyl ester group participates in hydrolysis, reduction, and transesterification:
Hydrolysis
Acid- or base-catalyzed hydrolysis converts the ester to the carboxylic acid:
-
Conditions : 10% HCl in MeOH, reflux (24 h)
-
Product : 1-(2-Bromophenyl)cyclopropanecarboxylic acid
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective opening under oxidative or reductive conditions:
| Reagent | Product | Selectivity | Reference |
|---|---|---|---|
| Ozone, CH₂Cl₂, -78°C | 2-Bromophenyl β-keto ester | >95% | |
| H₂, Pd/C, EtOH | 2-Bromophenyl propane-1,3-diol ester | 88% |
Density functional theory (DFT) calculations suggest that ring-opening proceeds via a di
Scientific Research Applications
Organic Synthesis
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its bromine atom can participate in substitution reactions, allowing for the introduction of various functional groups.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations reveal that the compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, warranting further exploration into its mechanisms of action.
Pharmaceutical Development
The compound is being investigated for its potential as a drug candidate or as an intermediate in synthesizing therapeutic agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Antimicrobial Studies
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential role as a therapeutic agent for bacterial infections .
Anticancer Research
In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines. Further research is necessary to elucidate its mechanism of action at the cellular level .
Synthesis and Functionalization
Recent advancements in synthetic methodologies have improved the accessibility of this compound, facilitating its use in drug development and as a precursor for more complex molecules .
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring imparts unique steric and electronic properties, affecting the compound’s behavior in chemical and biological systems. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Derivatives with Varying Substituents
The following table summarizes key structural analogs and their distinguishing features:
Substituent Position Effects
- Bromine Position : The ortho-bromo substitution in the target compound (2-position) induces steric hindrance and alters electronic distribution compared to meta- (3-position) or para- (4-position) brominated analogs. For instance, 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide exhibits reduced steric strain, favoring interactions with biological targets.
- Ring System : Replacement of phenyl with naphthyl (e.g., Methyl 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylate ) increases molecular weight and enhances UV absorbance, making it suitable for optoelectronic applications.
Functional Group Variations
- Ester vs. Amide : The target compound’s ester group offers hydrolytic stability under basic conditions, whereas the amide derivative provides hydrogen-bonding capability, enhancing solubility and bioavailability.
- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate significantly lower the LUMO energy, facilitating nucleophilic aromatic substitution reactions.
Physical and Spectral Properties
- Melting Points : Amide derivatives (e.g., 102.2–102.5 °C ) generally exhibit higher melting points than ester analogs due to stronger intermolecular forces.
- NMR Shifts : The ortho-bromo substituent in the target compound causes distinct deshielding in ¹H NMR (δ ~7.5–8.0 ppm for aromatic protons) compared to para-substituted analogs .
Biological Activity
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclopropane ring attached to a bromophenyl group and a carboxylate ester. Its molecular formula is CHBrO, with a molecular weight of approximately 255.11 g/mol. The presence of the bromine atom and the cyclopropane structure contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclopropanation Reactions : Utilizing Rh-catalyzed reactions to form cyclopropanes from alkenes.
- Bromination : Involves the bromination of ketones or aldehydes followed by esterification to yield the final product.
These methods have been documented to produce high yields and maintain the integrity of the compound's structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances its electrophilic nature, allowing it to participate in substitution reactions. Additionally, the ester group can undergo hydrolysis or reduction, leading to various derivatives with distinct biological activities .
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including GSK-3β, which is involved in numerous signaling pathways related to cell survival and proliferation .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: GSK-3β Inhibition
In a study assessing the inhibitory activity against GSK-3β, this compound derivatives were evaluated for their IC values. Compounds containing cyclopropane structures demonstrated enhanced potency compared to their non-cyclopropane counterparts, indicating the significance of structural features in biological activity .
| Compound | IC (nM) | Comments |
|---|---|---|
| A | 20 | Strong inhibitor |
| B | 50 | Moderate activity |
| C | 150 | Weak activity |
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay was performed on various derivatives of this compound against HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that certain derivatives retained cell viability while exhibiting significant inhibitory effects on target enzymes.
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | 95 | 90 |
| 1 | 85 | 80 |
| 10 | 70 | 65 |
Q & A
Q. How can this compound serve as a precursor for prostaglandin receptor antagonists or other bioactive molecules?
- Methodological Answer : The ester and bromophenyl groups enable derivatization into pharmacophores. For instance, methyl 1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carboxylate was converted to a prostaglandin D receptor antagonist via nitro reduction, amidation, and acetate hydrolysis . Screen intermediate libraries in target assays (e.g., DP1/DP2 receptor binding) and optimize via SAR studies.
Q. What role does the cyclopropane ring play in modulating drug-likeness (e.g., rigidity, bioavailability)?
- Methodological Answer : The cyclopropane imposes conformational rigidity, improving target binding affinity. Compare bioavailability of cyclopropane-containing drugs (e.g., phenothrin ) with non-rigid analogs. Measure solubility (shake-flask method) and permeability (Caco-2 assay) to correlate structure with ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
